molecular formula C24H20ClNO2 B4019736 8-quinolinyl 2,2-diphenylpropanoate hydrochloride

8-quinolinyl 2,2-diphenylpropanoate hydrochloride

Cat. No. B4019736
M. Wt: 389.9 g/mol
InChI Key: ZTJNAIOYCLVROB-UHFFFAOYSA-N
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Description

The compound of interest and its derivatives have been extensively studied for their various chemical and physical properties. Research has focused on the synthesis, characterization, and analysis of their molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, treatment with reagents like ethyl chloroacetate, hydrazine hydrate, and various aldehydes to produce a range of quinolinyl-based compounds with potential antibacterial activity and other significant properties (Ahmed et al., 2006).

Molecular Structure Analysis

X-ray crystallography has been pivotal in determining the crystal and molecular structures of these compounds, revealing details like orthorhombic and monoclinic space groups, distorted tetrahedron coordination polyhedra around metal centers, and intermolecular interactions stabilizing their structures (Amirnasr et al., 2006).

Chemical Reactions and Properties

Reactivity studies have shown that these compounds undergo various chemical reactions, including hydrolysis and coordination to metals like Cu(I), Ag(I), and Pd(II), with significant changes observed in their properties upon reaction (Son et al., 2010).

Physical Properties Analysis

Physical properties such as solubility in organic solvents, stability in air, and non-hygroscopic nature have been characterized for these compounds, providing insight into their potential applications and handling requirements (Tihile & Chaudhari, 2020).

Chemical Properties Analysis

The chemical properties, including the ability to form complexes with metals and their antibacterial activities, have been extensively studied. These compounds exhibit significant antibacterial activity against a range of bacteria, highlighting their potential in medical applications (Tihile & Chaudhari, 2020).

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, such as 8-quinolinyl 2,2-diphenylpropanoate, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They can be used to develop potent lead compounds with good efficacy and low toxicity . Therefore, future research could focus on exploring the therapeutic potential of these compounds against numerous diseases, including cancer .

properties

IUPAC Name

quinolin-8-yl 2,2-diphenylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2.ClH/c1-24(19-12-4-2-5-13-19,20-14-6-3-7-15-20)23(26)27-21-16-8-10-18-11-9-17-25-22(18)21;/h2-17H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJNAIOYCLVROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3=CC=CC4=C3N=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl 2,2-diphenylpropanoate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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